甲基苯磺酰乙酸酯

描述

Methyl phenylsulfonylacetate is a chemical compound used in various synthesis processes . It has been used in a key step during the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium .

Synthesis Analysis

Methyl phenylsulfonylacetate has been used in a key step during the synthesis of (-)-hybridalactone, marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium . It has been used in a three-step synthesis of 2-(hydroxymethyl)indene .Molecular Structure Analysis

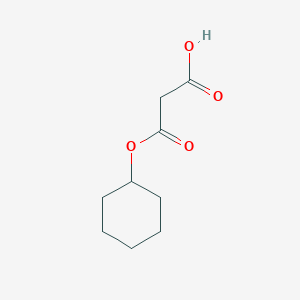

The molecular formula of Methyl phenylsulfonylacetate is C9H10O4S . The molecular weight is 214.24 .Physical And Chemical Properties Analysis

Methyl phenylsulfonylacetate is a clear colorless to yellow liquid after melting . It is insoluble in water .科学研究应用

缩合反应和乙烯磺酮形成

甲基苯磺酰乙酸酯参与缩合反应,特别是与芳基醛发生反应,对电子不足的芳基醛显示出偏好。这些反应有利于形成相应的乙烯磺酮,表明其在合成化学中用于制备乙烯磺酮化合物的实用性 (Forbes et al., 2015)。

合成中的自由基环化

该化合物已被用于原子转移自由基环化反应,特别是与N-BOC-烯胺发生反应,导致取代的3-氮杂双环[3.3.0]辛烷的形成。这展示了它在创建复杂有机结构中的作用,在各种合成应用中很有用 (Flynn et al., 1992)。

光促进的自由基反应

甲基苯磺酰乙酸酯用于可见光促进的电子富集杂环和N-芳基丙烯酰胺的自由基(苯磺酰)甲基化反应。这种方法提供了对各种(苯磺酰)甲基化合物的温和有效访问,突显了它在光化学和光诱导反应中的用途 (Liu & Li, 2016)。

在抗炎和抗肿瘤药物中的应用

已对使用甲基苯磺酰乙酸酯衍生物合成4-(芳酰基)苯基甲基磺酮的研究进行了评估。这些物质已被评估其抑制环氧化酶同工酶的能力,表明在开发抗炎和抗肿瘤药物方面具有潜在应用 (Harrak et al., 2010)。

聚砜研究

在材料科学中,与甲基苯磺酰乙酸酯密切相关的甲基苯亚砜已在聚砜的背景下进行研究。这些研究侧重于聚砜的机械行为,这对其在各种工业和技术领域的应用至关重要 (Aitken et al., 1992)。

过氧化物分析中的分析应用

甲基苯亚砜已用于液相色谱研究中,用于分析洗衣剂中的过氧乙酸和过氧化氢。这展示了其在分析化学中对复杂混合物的分析中的实用性 (Effkemann et al., 1998)。

安全和危害

作用机制

Target of Action

Methyl phenylsulfonylacetate is a chemical compound used in various organic synthesis reactions It has been used in the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga laurencia hybrida . Therefore, it can be inferred that the compound interacts with the biochemical pathways involved in the synthesis of such marine eicosanoids.

Mode of Action

It has been used in dehydrative alkylation of alcohols under modified mitsunobu conditions followed by desulfonylation using magnesium . This suggests that the compound may interact with its targets through a mechanism involving dehydration and alkylation, followed by desulfonylation.

Biochemical Pathways

Methyl phenylsulfonylacetate is involved in the synthesis of (-)-hybridalactone, a marine eicosanoid . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid.

Pharmacokinetics

Given its use in organic synthesis, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties .

Result of Action

Methyl phenylsulfonylacetate has been used in the three-step synthesis of 2-(hydroxymethyl)indene . This suggests that the compound’s action results in the formation of new chemical entities, indicating its role in facilitating chemical transformations.

属性

IUPAC Name |

methyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAIFBNKPYTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

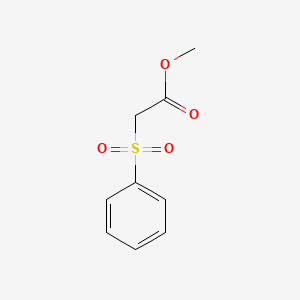

COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872012 | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000817 [mmHg] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl phenylsulfonylacetate | |

CAS RN |

34097-60-4 | |

| Record name | Methyl 2-(phenylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl phenylsulfonylacetate useful in organic synthesis?

A: Methyl phenylsulfonylacetate is a versatile reagent due to the electron-withdrawing properties of the phenylsulfonyl group. This group stabilizes a carbanion at the alpha position, making the compound easily deprotonated under mild conditions. [, ] This allows for its use in reactions like alkylations and additions, where it acts as a synthetic equivalent of carboxylic acid derivative anions. [] Furthermore, the phenylsulfonyl group can be manipulated post-reaction, allowing for further transformations. []

Q2: How has methyl phenylsulfonylacetate been used in the synthesis of natural products?

A: Methyl phenylsulfonylacetate was key in the total synthesis of (-)-hybridalactone, a marine eicosanoid with complex structure. [] Researchers utilized a novel one-pot synthesis employing methyl phenylsulfonylacetate to efficiently create a cis-cyclopropane-γ-lactone derivative with high stereoselectivity. [] This intermediate was crucial for constructing the target molecule's framework. []

Q3: Can you provide an example of methyl phenylsulfonylacetate's use in organometallic chemistry?

A: Researchers successfully achieved demetalation of dicarbonyl(π-allyl)[hydridotris(pyrazolyl)borato]molybdenum complexes using methyl phenylsulfonylacetate. [] The process involved adding the enolate of methyl phenylsulfonylacetate to a diene−Mo(CO)2Tp complex. [] Subsequent desulfonylation and hydrolysis allowed for lactonization, ultimately leading to the release of the organic molecule from the metal complex. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)

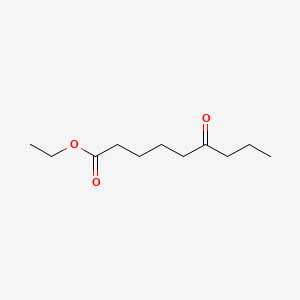

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

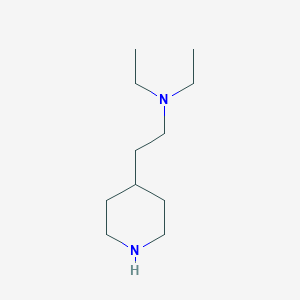

![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

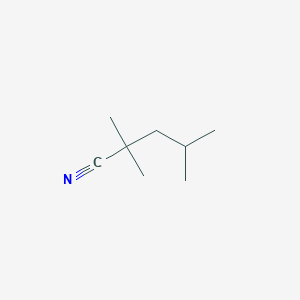

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)